Hexacyclonate sodium

Übersicht

Beschreibung

Sodium hexacyclonate is an organic sodium salt of hexacyclonic acid. It is known for its role as a central nervous system stimulant . The compound has been used in various therapeutic applications, including the treatment of hyperlipoproteinemia and as a stimulant drug .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium hexacyclonate can be synthesized through the reaction of hexacyclonic acid with sodium hydroxide. The reaction typically involves dissolving hexacyclonic acid in a suitable solvent, followed by the addition of sodium hydroxide under controlled conditions to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of sodium hexacyclonate involves large-scale synthesis using similar reaction conditions. The process includes the purification of the final product to ensure its suitability for various applications .

Analyse Chemischer Reaktionen

Reaktionstypen: Natriumhexacyclonat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu ergeben.

Substitution: Natriumhexacyclonat kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nucleophile und Elektrophile können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Natriumhexacyclonat hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.

Industrie: Es wird bei der Herstellung von Pharmazeutika und anderen chemischen Produkten eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Natriumhexacyclonat beinhaltet seine Wechselwirkung mit dem zentralen Nervensystem. Es verstärkt die Aktivität des zentralen Nervensystems, indem es bestimmte molekulare Ziele und Pfade stimuliert. Die genauen molekularen Ziele und Pfade, die beteiligt sind, sind noch Gegenstand der Forschung, aber es ist bekannt, dass es seine Wirkung durch die Modulation von Neurotransmittersystemen ausübt .

Ähnliche Verbindungen:

Einzigartigkeit: Natriumhexacyclonat ist aufgrund seiner spezifischen chemischen Struktur und seiner Doppelfunktion als Stimulans des zentralen Nervensystems und als Therapeutikum für Hyperlipoproteinämie einzigartig. Seine Fähigkeit, Neurotransmittersysteme zu modulieren, unterscheidet es von anderen ähnlichen Verbindungen .

Wirkmechanismus

The mechanism of action of sodium hexacyclonate involves its interaction with the central nervous system. It enhances the activity of the central nervous system by stimulating specific molecular targets and pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to exert its effects through modulation of neurotransmitter systems .

Vergleich Mit ähnlichen Verbindungen

Gabapentin: Chemically similar to sodium hexacyclonate, with a hydroxyl group replacing the amine.

Gemfibrozil: Another compound used for the treatment of hyperlipoproteinemia, though it has different active substances.

Uniqueness: Sodium hexacyclonate is unique due to its specific chemical structure and its dual role as both a central nervous system stimulant and a therapeutic agent for hyperlipoproteinemia. Its ability to modulate neurotransmitter systems sets it apart from other similar compounds .

Biologische Aktivität

Hexacyclonate sodium, also known as Gevilon, is a stimulant drug primarily recognized for its applications in treating alcoholism and enhancing motivation in elderly patients. Its chemical structure is characterized by the formula and a molar mass of approximately 172.224 g/mol. This compound is chemically similar to gabapentin, differing by the presence of a hydroxyl group instead of an amine group .

This compound's biological activity is attributed to its stimulant properties, which are thought to enhance dopaminergic activity in the brain. This mechanism is particularly relevant in the context of treating conditions such as alcoholism, where increased motivation and reduced cravings are beneficial. The drug's influence on neurotransmitter systems may also extend to cognitive enhancement, making it potentially useful for elderly populations experiencing cognitive decline .

Pharmacological Effects

Research indicates that this compound may have various pharmacological effects:

- Stimulant Effects : Enhances alertness and motivation.

- Cognitive Enhancement : Potentially improves cognitive functions in elderly patients.

- Alcoholism Treatment : Aids in reducing alcohol cravings and withdrawal symptoms.

Table 1: Summary of Biological Activities

Clinical Trials

Several clinical trials have investigated the efficacy of this compound in various therapeutic contexts:

- Treatment of Alcoholism :

- Cognitive Function in Elderly :

Adverse Effects

While this compound shows promise, it is essential to consider potential adverse effects:

- Gastrointestinal Issues : Some studies report gastrointestinal discomfort linked to the drug, particularly at higher doses.

- Psychostimulant Side Effects : These may include anxiety, insomnia, and increased heart rate, which warrant careful monitoring during treatment .

Table 2: Reported Adverse Effects

| Adverse Effect | Frequency | Severity |

|---|---|---|

| Gastrointestinal Issues | Moderate | Mild to Moderate |

| Anxiety | Low | Moderate |

| Insomnia | Low | Moderate |

Eigenschaften

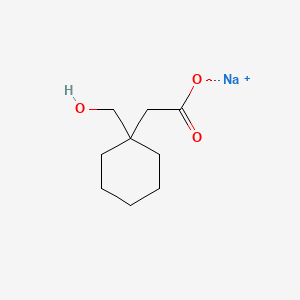

IUPAC Name |

sodium;2-[1-(hydroxymethyl)cyclohexyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3.Na/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h10H,1-7H2,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKROQTVZNJPNX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)[O-])CO.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220363 | |

| Record name | Hexacyclonate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7009-49-6 | |

| Record name | Sodium hexacyclonate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007009496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexacyclonate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXACYCLONATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XI46H39BZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.